molecular formula C20H21NOS B2876322 N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(naphthalen-1-yl)acetamide CAS No. 2309612-91-5

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2876322
CAS No.: 2309612-91-5
M. Wt: 323.45
InChI Key: NYFMKKHGASMDGY-UHFFFAOYSA-N
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Description

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(naphthalen-1-yl)acetamide is an organic compound that features a complex structure with a thiophene ring, a naphthalene ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the alkylation of thiophene with 2-bromo-2-methylpropane under basic conditions to form 2-methyl-2-(thiophen-3-yl)propane.

    Acylation Reaction: The intermediate is then subjected to Friedel-Crafts acylation with naphthalene-1-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the naphthalene ring.

Scientific Research Applications

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(naphthalen-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(naphthalen-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(phenyl)acetamide: Similar structure but with a phenyl ring instead of a naphthalene ring.

    N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of a naphthalene ring.

Uniqueness

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of both a thiophene and a naphthalene ring, which can impart distinct chemical and biological properties compared to similar compounds with different aromatic rings.

Properties

IUPAC Name

N-(2-methyl-2-thiophen-3-ylpropyl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NOS/c1-20(2,17-10-11-23-13-17)14-21-19(22)12-16-8-5-7-15-6-3-4-9-18(15)16/h3-11,13H,12,14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFMKKHGASMDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)CC1=CC=CC2=CC=CC=C21)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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